molecular formula C10H9F3N2O2 B1425581 N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 1179935-12-6

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1425581
CAS No.: 1179935-12-6
M. Wt: 246.19 g/mol
InChI Key: FDTIGTKOZJEUPY-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9F3N2O2 It is characterized by the presence of a cyclopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of N-cyclopropyl-2-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aniline ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-cyclopropyl-4-amino-2-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group can influence the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: Similar structure but with different positioning of the nitro group.

    4-nitro-2-(trifluoromethyl)aniline: Lacks the cyclopropyl group.

    4-nitro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an aniline group.

Uniqueness

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is unique due to the combination of its cyclopropyl, nitro, and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTIGTKOZJEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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